![molecular formula C10H14N2O2 B2972850 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione CAS No. 1997775-73-1](/img/structure/B2972850.png)
8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione, also known as spiro-7,9-dione, is a chemical compound with potential applications in various fields of scientific research. It is a bicyclic compound with a spiro junction and two nitrogen atoms in the ring. The compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Spiro-7,9-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit the growth of cancer cells, and to have antioxidant and neuroprotective effects. Additionally, 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, a molecule involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Spiro-7,9-dione has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action and physiological effects have been studied extensively. Additionally, 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone has potential applications in various fields of scientific research, including cancer research and neuroprotection. However, there are also limitations for lab experiments involving 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone. It is a relatively unstable compound and can degrade over time, which can affect the results of experiments. Additionally, 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for research involving 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone. One potential direction is the synthesis of new compounds based on 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone, with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone, particularly in vivo. Further studies are also needed to determine the potential side effects and toxicity of 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone, and to evaluate its potential as a therapeutic agent. Finally, 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone could be studied for its potential applications in other fields of scientific research, such as materials science and catalysis.
Synthesemethoden
Spiro-7,9-dione has been synthesized through various methods, including the reaction of 2,6-dimethylphenyl isocyanide with 1,3-diketone, and the reaction of 2,6-dimethylphenyl isocyanide with 2,4-pentanedione. The reaction of 2,6-dimethylphenyl isocyanide with 1,3-diketone involves the formation of an intermediate, which undergoes intramolecular cyclization to form 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone. The reaction of 2,6-dimethylphenyl isocyanide with 2,4-pentanedione involves the formation of an intermediate, which undergoes intermolecular cyclization to form 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone.
Wissenschaftliche Forschungsanwendungen
Spiro-7,9-dione has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential as an antioxidant and as a neuroprotective agent. Additionally, 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone has been studied for its potential use in the synthesis of new compounds with potential biological activity.
Eigenschaften
IUPAC Name |
8,10-diazadispiro[2.2.46.23]dodecane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-10(12-8(14)11-7)5-3-9(1-2-9)4-6-10/h1-6H2,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUOXSRYYRPCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCC3(CC2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

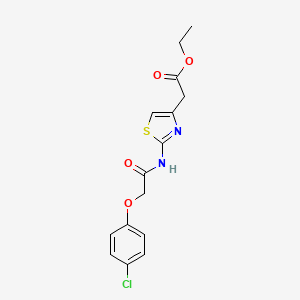
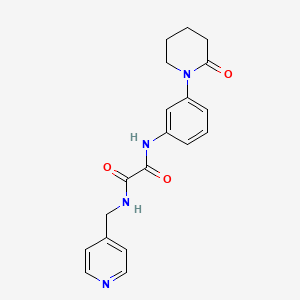
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)
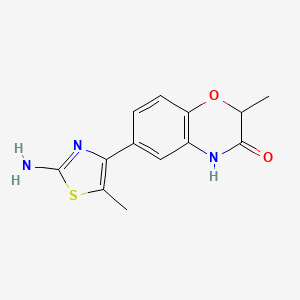
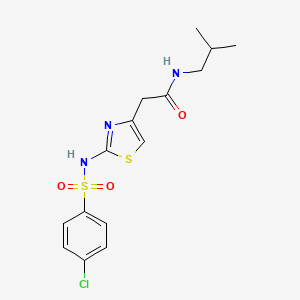
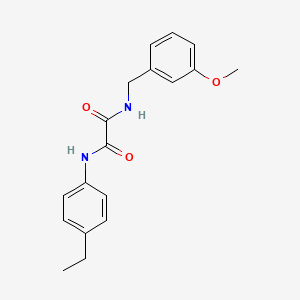
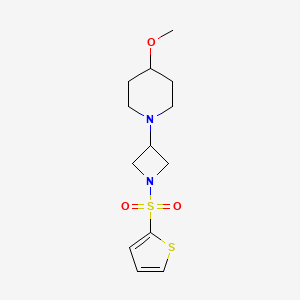
![(E)-4-(Dimethylamino)-N-[1-[1-(4-fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-enamide](/img/structure/B2972780.png)
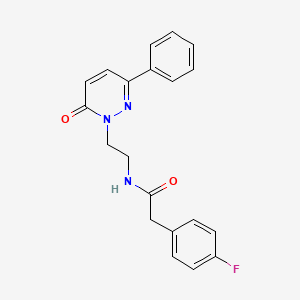
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972783.png)
![4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972786.png)
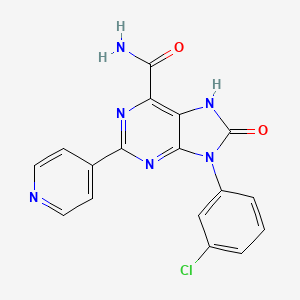
methanone](/img/structure/B2972789.png)
![1-[3-(4-Methylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972790.png)